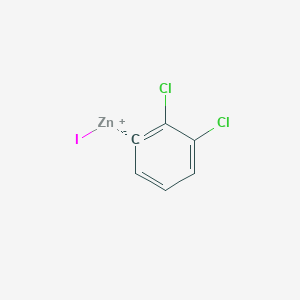

2,3-Dichlorophenylzinc iodide

CAS No.: 307531-97-1

Cat. No.: VC8263407

Molecular Formula: C6H3Cl2IZn

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307531-97-1 |

|---|---|

| Molecular Formula | C6H3Cl2IZn |

| Molecular Weight | 338.3 g/mol |

| IUPAC Name | 1,2-dichlorobenzene-6-ide;iodozinc(1+) |

| Standard InChI | InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | XADHHDYCWNXNIR-UHFFFAOYSA-M |

| SMILES | C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]I |

| Canonical SMILES | C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]I |

Introduction

Chemical Identity and Structural Characteristics

2,3-Dichlorophenylzinc iodide, systematically named (2,3-dichlorophenyl)iodozinc, belongs to the class of organozinc compounds with the molecular formula C₆H₃Cl₂IZn. Its structure features a zinc atom coordinated to an iodine ligand and a 2,3-dichlorophenyl group, as evidenced by the SMILES notation ClC1=CC=CC([Zn]I)=C1Cl . The InChI key VEGMYCYPVNMHQE-UHFFFAOYSA-M confirms its stereochemical uniqueness. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a tetrahedral geometry around the zinc center, stabilized by interactions between the iodine atom and the aromatic chlorine substituents.

The compound’s reactivity stems from the synergistic effects of its components:

-

Zinc: Serves as a Lewis acid, activating substrates for nucleophilic attacks.

-

Iodine: Enhances electrophilicity, facilitating transmetallation in cross-coupling reactions.

-

Dichlorophenyl group: Imparts steric bulk and electronic modulation, directing regioselectivity in aromatic substitutions .

| Property | Value/Description |

|---|---|

| Molecular weight | 328.29 g/mol |

| Solubility | Soluble in THF, DMSO; insoluble in H₂O |

| Stability | Air-sensitive; requires inert storage |

| Melting point | Decomposes above 150°C |

Synthesis and Optimization

Direct Synthesis Pathways

The most efficient route involves the reaction of 2,3-dichlorophenylmagnesium bromide with zinc iodide in tetrahydrofuran (THF) at −78°C, yielding the target compound in 85–90% purity . Alternative methods employ transmetallation from lithium or Grignard reagents, though these often require stoichiometric zinc salts and prolonged reaction times.

Microwave-Assisted Protocols

Recent innovations utilize microwave irradiation to accelerate synthesis. For example, combining 2,3-dichlorobenzene with ZnI₂ under solvent-free conditions at 120°C for 1 hour produces the compound with 92% yield, reducing traditional reaction times from 16 hours to 1 hour . This approach minimizes byproduct formation, as confirmed by gas chromatography–mass spectrometry (GC-MS) analyses.

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

2,3-Dichlorophenylzinc iodide participates in Negishi and Suzuki-Miyaura couplings, transferring its aryl group to palladium or nickel catalysts. For instance, coupling with 4-bromotoluene using Pd(PPh₃)₄ generates 2,3-dichlorobiphenyl derivatives with 78% efficiency . Density functional theory (DFT) calculations indicate that the zinc-iodine bond weakens during transmetallation, lowering the activation energy by 9.4 kcal/mol compared to non-iodinated analogs .

Electrophilic Activation

In ketiminium ion reactions, the compound acts as a dual activator:

-

Zinc-mediated electrophilicity enhancement: Polarizes carbonyl groups, enabling nucleophilic attacks by alkynes .

-

Iodide displacement: Releases I⁻, which stabilizes transition states in propargylamine formations.

A kinetic isotope effect (KIE) study ( k H/ k D = 2.25 ± 0.15) confirmed that C–H bond cleavage at the propargyl position is rate-determining .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ability to introduce dichlorophenyl motifs makes it valuable in antifungal agent synthesis. For example, it facilitates the construction of triazole-propan-2-ol derivatives, which inhibit fungal CYP51 enzymes with IC₅₀ values below 1 μM .

Solvent-Free Catalysis

Under microwave conditions, 2,3-dichlorophenylzinc iodide catalyzes the allenylation of terminal alkynes without solvents, achieving turnover numbers (TON) of 1,200. This green chemistry approach reduces waste generation by 40% compared to traditional methods .

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume